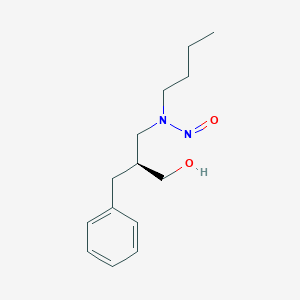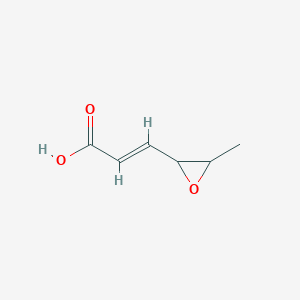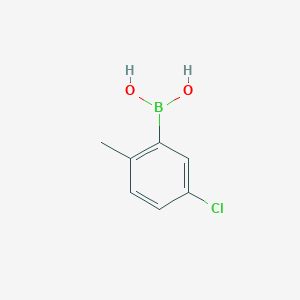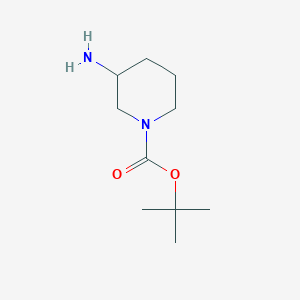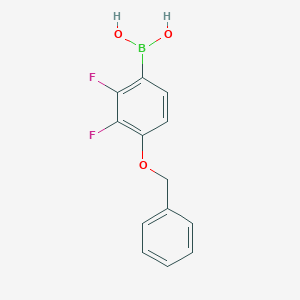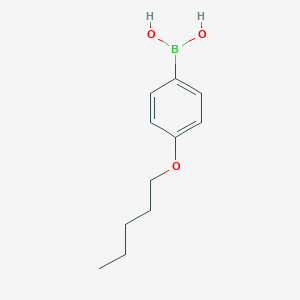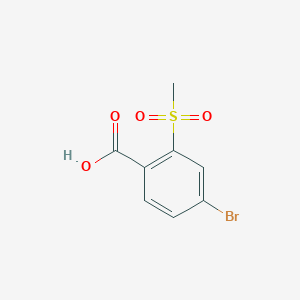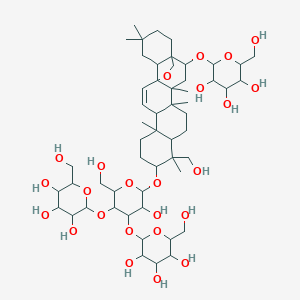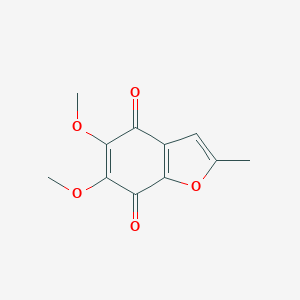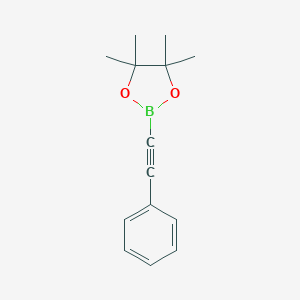
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane” is a chemical compound with the molecular formula C14H17BO2 . It has an average mass of 228.095 Da and a mono-isotopic mass of 228.132156 Da .
Molecular Structure Analysis
The molecular structure of phenylboronic ester derivatives, including “4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane”, has been determined by quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure determined by X-ray single crystal diffraction .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as a versatile intermediate in organic synthesis. Its borate and sulfonamide groups allow for nucleophilic and amidation reactions, making it a valuable component in the synthesis of complex organic molecules . It’s particularly useful in the construction of pharmacologically active molecules where precise structural configurations are necessary.
Drug Development
In the realm of drug development, this boronic acid compound is utilized for its protective qualities in diols. It’s instrumental in the asymmetric synthesis of amino acids and in facilitating Diels–Alder and Suzuki coupling reactions, which are pivotal in creating a wide array of pharmaceuticals .
Enzyme Inhibition
As an enzyme inhibitor, 2-Phenyl-1-ethynylboronic acid pinacol ester shows promise in disrupting the activity of enzymes that are crucial for the survival of pathogens or cancer cells. This makes it a potential candidate for developing new anticancer and antimicrobial drugs .
Fluorescent Probing
The compound’s ability to act as a fluorescent probe is significant in biological and chemical sensing. It can identify various substances, including hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is vital for both diagnostic and research purposes .
Stimulus-Responsive Drug Carriers
Leveraging the boronic ester bonds, this compound is used in creating stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, allowing for controlled drug release. This is particularly beneficial for targeted drug delivery systems .
Material Science
In material science, the compound’s structural properties are explored for developing new materials with specific characteristics. Its stability and reactivity make it suitable for creating polymers and other materials that require precise molecular arrangements .
Analytical Chemistry
2-Phenyl-1-ethynylboronic acid pinacol ester is also used in analytical chemistry for the quantification and detection of various chemical entities. Its reactivity with specific functional groups makes it a useful reagent in chromatography and spectrometry .
Environmental Monitoring
Lastly, the compound finds application in environmental monitoring. Its reactivity with certain pollutants allows for the detection and measurement of environmental contaminants, aiding in the assessment of ecological health and safety .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-phenylethynyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIORNIWTVJLCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471378 | |
| Record name | 2-Phenyl-1-ethynylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane | |
CAS RN |
159087-45-3 | |
| Record name | 2-Phenyl-1-ethynylboronic acid pinacol ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

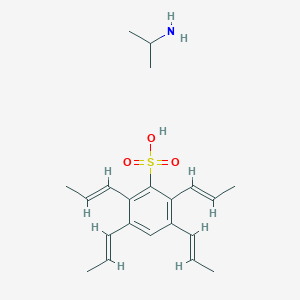
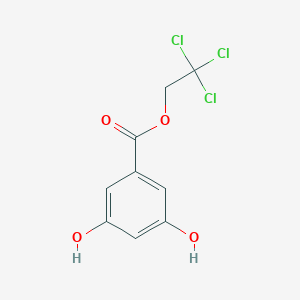
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)
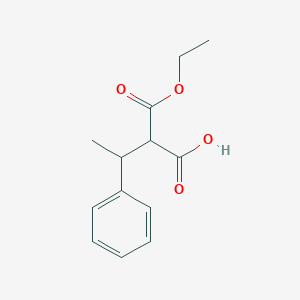
![2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)
